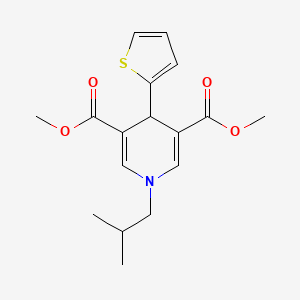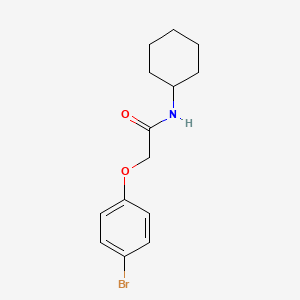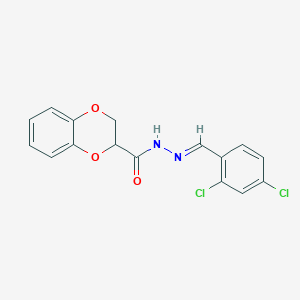
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide, commonly known as CTAP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of CTAP is not fully understood. However, it is believed to act as a selective antagonist of the mu-opioid receptor, which is involved in the regulation of pain and inflammation. CTAP has been shown to bind to the mu-opioid receptor with high affinity, thereby blocking the binding of endogenous opioid peptides such as beta-endorphin and enkephalins.
Biochemical and Physiological Effects:
CTAP has been shown to have potent analgesic and anti-inflammatory effects in various animal models. It has also been shown to have a low potential for abuse and dependence, making it a safer alternative to traditional opioid analgesics. CTAP has been shown to have a half-life of approximately 3 hours in rats, indicating that it has a relatively short duration of action.
Advantages and Limitations for Lab Experiments
CTAP has several advantages for lab experiments, including its high potency, selectivity, and low potential for abuse and dependence. However, its short duration of action and limited solubility in aqueous solutions can be a limitation for certain experiments.
Future Directions
There are several future directions for research on CTAP. One area of interest is the development of CTAP analogs with improved pharmacokinetic properties and selectivity for the mu-opioid receptor. Another area of interest is the investigation of CTAP's potential therapeutic applications in other fields such as neurodegenerative diseases and addiction. Additionally, further studies are needed to fully elucidate the mechanism of action of CTAP and its effects on various physiological systems.
Conclusion:
In conclusion, CTAP is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its high potency, selectivity, and low potential for abuse and dependence make it a promising candidate for the treatment of chronic pain and inflammatory diseases. However, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
Synthesis Methods
CTAP is synthesized through a multistep process that involves the reaction of 4-fluoroaniline with cyclohexyl isocyanate to form N-(4-fluorophenyl)cyclohexylcarbamate. This intermediate is then reacted with thiosemicarbazide to form N-(4-fluorophenyl)cyclohexylthiocarbamoylthiourea. The final step involves the reaction of this intermediate with acetyl chloride to form CTAP.
Scientific Research Applications
CTAP has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c17-13-8-6-11(7-9-13)10-14(21)18-16-20-19-15(22-16)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSPIWNHPLQDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5812328.png)


![4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812369.png)

![ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812379.png)

![5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5812397.png)

![N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5812421.png)
![3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5812431.png)
![3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5812432.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5812439.png)